吡咯烷-1-甲酰胺硫酸

描述

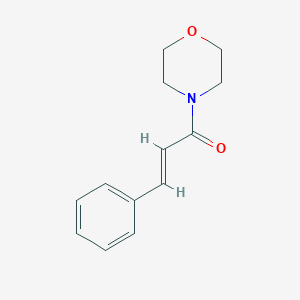

Pyrrolidine-1-carboximidamide, sulfuric acid, is a compound that has been explored in various research contexts due to its potential as a catalyst and its involvement in chemical reactions. The studies on this compound have demonstrated its utility in promoting environmentally friendly synthesis processes and its role in the formation of complex organic molecules.

Synthesis Analysis

The synthesis of related compounds has been demonstrated using green chemistry principles. For instance, silica gel-supported l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate has been used as a green catalyst for the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones and thiones, offering high yields and simple workup procedures . Another study employed L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS) as a Bronsted acidic ionic liquid catalyst for the synthesis of 14-aryl-14H-dibenzo[a,j] xanthenes under solvent-free conditions, highlighting the catalyst's eco-friendly nature and cost-effectiveness .

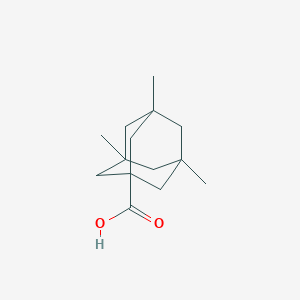

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives plays a crucial role in their reactivity. For example, the synthesis of sulfonated tetrahydropyridine derivatives through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates has been reported. This reaction does not require additional catalysts or additives and proceeds efficiently, yielding sulfonated tetrahydropyridine derivatives . Additionally, the synthesis of thieno[3, 2-b]pyrroles from 2-alkynyl pyrrolidines through direct oxidative cyclization with elemental sulfur has been explored, suggesting the formation of dihydrothieno[3, 2-b]pyrrole as an intermediate .

Chemical Reactions Analysis

Pyrrolidine derivatives have been shown to catalyze various chemical reactions. A novel pyrrolidine-sulfonamide has been used to catalyze Mannich-type reactions between ketones and α-imino esters, leading to the synthesis of functionalized α-amino acid derivatives with high selectivity . Furthermore, pyrimidine and aminopyrimidine derivatives, which are structurally related to pyrrolidine-1-carboximidamide, have been studied for their ability to form hydrogen-bonded motifs with sulfonate and carboxylate groups, influencing their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, polyimides containing pyridine and sulfur units have been synthesized, showing excellent optical properties with high refractive indices and low birefringence. These properties are affected by the sequence changes in the isomers . Additionally, Fe3O4 bonded pyridinium-3-carboxylic acid-N-sulfonic acid chloride has been reported as a magnetic and reusable catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, demonstrating the potential for recyclability in catalysis . Another study on N-sulfonic acid pyridinium-4-carboxylic acid chloride showcased its efficiency as a catalyst for the condensation reaction of aldehyde with thiobarbituric acid and ammonium acetate .

科学研究应用

吡咯烷在药物发现中的应用

吡咯烷是一种含氮杂环,在药物化学中被广泛用于开发治疗人类疾病的方法。它的流行源于其由于 sp3 杂化而有效探索药效团空间、有助于立体化学以及通过“假旋转”增加三维覆盖的能力。这篇综述重点介绍了具有靶标选择性的生物活性分子,这些分子具有吡咯烷环及其衍生物,如吡咯利嗪和脯氨醇。它讨论了空间因素对生物活性的影响以及这些化合物的构效关系 (SAR)。还涵盖了吡咯烷环中的立体异构的重要性,以及由于与蛋白质的结合模式不同,不同的立体异构体如何导致不同的生物学特征,从而指导药物化学家设计具有不同生物学特征的新型吡咯烷化合物 (Li Petri 等,2021)。

叔丁基磺酰胺的应用

手性磺酰胺,特别是叔丁基磺酰胺,是胺及其衍生物立体选择性合成的重要手性助剂。这篇综述概述了使用叔丁基磺酰胺通过亚磺酰胺进行不对称 N-杂环合成,涵盖了过去十年的文献。该方法有助于获得各种结构多样的哌啶、吡咯烷、氮杂环丁烷及其稠合衍生物,这些衍生物在天然产物和治疗化合物中至关重要 (Philip 等,2020)。

4,4'-联吡啶二硫化物的金属配合物

这篇综述重点介绍了源自 4,4'-联吡啶二硫化物 (4DPDS) 轴向手性的扭曲配体的结构多样性。超过 30 个结构表征的 4DPDS 配合物,包括大环和螺旋,展示了这些配合物的结构多功能性和客体包合特性,突出了 4DPDS 简单而有效的桥接能力 (Horikoshi 和 Mochida,2006)。

吡咯利啶生物碱生物合成的演化

这篇综述考察了吡咯利啶生物碱生物合成的演化,重点是千里光部落。它将均精胺合酶鉴定为合成第一个特定中间体的关键酶,表明脱氧亚精氨酸合酶的基因复制是募集机制。该综述还讨论了吡咯利啶生物碱谱系多样性的系统发育意义,表明一条高度保守的途径在衍生生物碱的多样化中具有显着的可塑性 (Langel、Ober 和 Pelser,2011)。

未来方向

Pyrrolidine compounds, including Pyrrolidine-1-carboximidamide, sulfuric acid, have potential for further exploration in drug discovery due to their versatile scaffold and potential for novel biologically active compounds . They could be used to design new compounds with different biological profiles .

属性

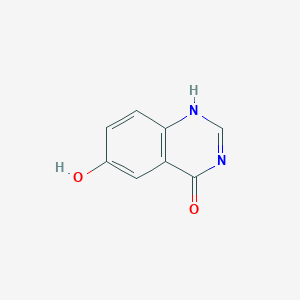

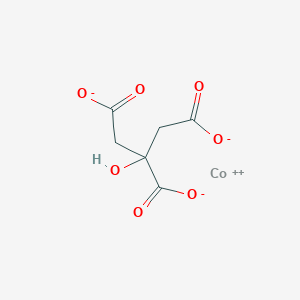

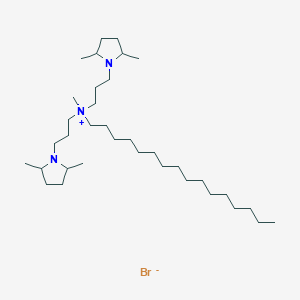

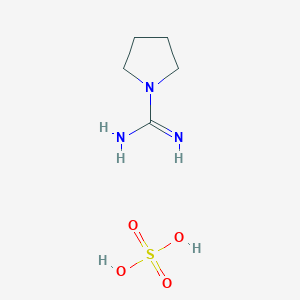

IUPAC Name |

pyrrolidine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.H2O4S/c6-5(7)8-3-1-2-4-8;1-5(2,3)4/h1-4H2,(H3,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQLHYLNOMNMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00529423 | |

| Record name | Sulfuric acid--pyrrolidine-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidine-1-carboximidamide, sulfuric acid | |

CAS RN |

17238-56-1, 62271-55-0 | |

| Record name | 1-Pyrrolidinecarboximidamide, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(pyrrolidine-1-carboxamidine) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--pyrrolidine-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。